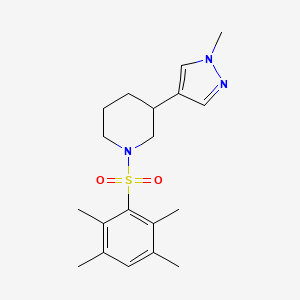

3-(1-甲基-1H-吡唑-4-基)-1-((2,3,5,6-四甲基苯基)磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine" is a molecule that appears to be related to various heterocyclic and sulfonamide compounds, which are often explored for their potential biological activities and applications in medicinal chemistry. The papers provided discuss several related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including addition-rearrangement reactions, nucleophilic aromatic substitution, and hydrogenation processes. For instance, the synthesis of functionalized 2-piperidones involves addition-rearrangement reactions with arylsulfonyl isocyanates . Similarly, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, includes nucleophilic aromatic substitution, hydrogenation, and iodination . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of piperidine and pyrazole rings, often substituted with various functional groups. For example, the synthesis of novel beta(3) agonists involves (4-piperidin-1-yl)-phenyl sulfonamides, indicating the importance of the piperidine ring in biological activity . The presence of a sulfonyl group is also a common feature, as seen in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include the formation of various heterocyclic structures. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride yields a sulfonamide, which can further react to form unsaturated ketones, pyrazoles, isoxazoles, and pyrimidinethiones . These reactions demonstrate the reactivity of the pyrazole and piperidine moieties when combined with sulfonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of sulfonyl and piperidine groups can impact the solubility, stability, and reactivity of the molecules. For instance, the antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety suggests that these groups contribute to the biological properties of the compounds . Additionally, the synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involve the analysis of NMR spectroscopy and HRMS, indicating the importance of these techniques in determining the properties of such molecules .

科学研究应用

抗菌和抗癌活性

基于吡唑磺酰胺的杂环研究,其结构基序与查询化合物相似,已证明具有显着的抗菌活性。这些研究探索了可作为潜在抗菌剂的新杂环的合成,突出了此类化合物在对抗细菌和真菌感染中的潜力(El‐Emary, Al-muaikel, & Moustafa, 2002)。

另一项研究重点关注取代的 1,3-噻唑化合物的抗癌评估,表明包含哌嗪和磺酰基团的分子,类似于所讨论的结构,可以对各种癌细胞系表现出抗癌活性。这项研究有助于开发新的抗癌剂,表明查询化合物在癌症研究和治疗中的潜在应用(Turov, 2020)。

受体相互作用研究

- 已经研究了具有哌啶和磺酰基基序的化合物与大麻素受体的分子相互作用,从而深入了解受体拮抗剂的设计。此类研究对于理解受体-配体相互作用至关重要,并且可以指导针对特定受体的治疗剂的开发(Shim 等人,2002)。

选择性受体配体

合成和结构研究

- 已经报道了含有哌啶和磺酰基团的化合物的详细合成路线和结构分析。这些研究不仅有助于化学知识库,还提供了合成复杂分子的方法,这些分子可能具有各种科学应用,包括材料科学和药物开发(Naveen 等人,2015)。

属性

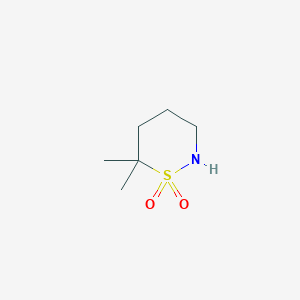

IUPAC Name |

3-(1-methylpyrazol-4-yl)-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-13-9-14(2)16(4)19(15(13)3)25(23,24)22-8-6-7-17(12-22)18-10-20-21(5)11-18/h9-11,17H,6-8,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLPAFVIZJOVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)